![molecular formula C14H21N3O B2977322 1-{[4-(Aminomethyl)phenyl]methyl}piperidine-4-carboxamide CAS No. 953729-12-9](/img/structure/B2977322.png)

1-{[4-(Aminomethyl)phenyl]methyl}piperidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

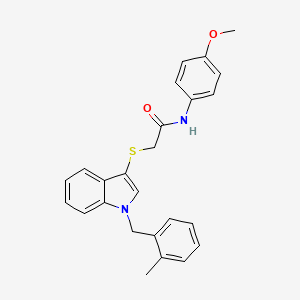

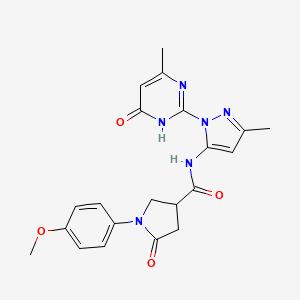

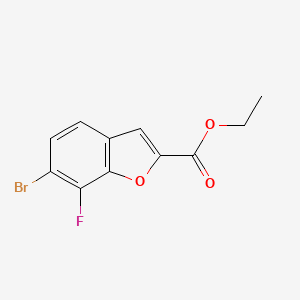

“1-{[4-(Aminomethyl)phenyl]methyl}piperidine-4-carboxamide” is a chemical compound with the molecular formula C14H21N3O and a molecular weight of 247.34 . It is commonly used in the pharmaceutical industry .

Molecular Structure Analysis

The molecular structure of “1-{[4-(Aminomethyl)phenyl]methyl}piperidine-4-carboxamide” consists of a piperidine ring attached to a phenyl ring through a methylene bridge. The phenyl ring has an aminomethyl substituent .Applications De Recherche Scientifique

Synthesis and Chemical Properties

The Mannich Reaction in Heterocycle Synthesis : Research has explored the use of piperidine derivatives in the synthesis of N,S-containing heterocycles, showcasing the Mannich reaction's role in forming tetraazatricyclo structures with potential pharmaceutical applications (Dotsenko et al., 2012).

Biological Activity and Therapeutic Potential

Inhibition of Soluble Epoxide Hydrolase : Piperidine-4-carboxamide derivatives have been identified as inhibitors of soluble epoxide hydrolase, highlighting their potential in treating diseases through modulation of lipid metabolism (Thalji et al., 2013). These compounds demonstrate the critical role of the triazine heterocycle for potency and selectivity.

Anti-Angiogenic and DNA Cleavage Activities : Novel piperidine-4-carboxamide derivatives have shown significant anti-angiogenic and DNA cleavage activities, indicating their utility as anticancer agents (Kambappa et al., 2017). The presence of specific substituents on the phenyl ring was found to influence their efficacy.

Anti-Acetylcholinesterase Activity : Certain piperidine derivatives exhibit potent anti-acetylcholinesterase activity, suggesting their potential as therapeutic agents for conditions like Alzheimer's disease (Sugimoto et al., 1990).

CCR5 Antagonist for HIV-1 : Piperidine-4-carboxamide derivatives have been developed as CCR5 antagonists with potent anti-HIV-1 activity, demonstrating the capacity to inhibit virus replication and serve as potential treatments for HIV-1 infection (Imamura et al., 2006).

Orientations Futures

Piperidine derivatives, such as “1-{[4-(Aminomethyl)phenyl]methyl}piperidine-4-carboxamide”, continue to be of interest in the field of drug discovery due to their diverse biological activities . Future research may focus on the development of new synthetic methods and the exploration of their biological profiles .

Propriétés

IUPAC Name |

1-[[4-(aminomethyl)phenyl]methyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O/c15-9-11-1-3-12(4-2-11)10-17-7-5-13(6-8-17)14(16)18/h1-4,13H,5-10,15H2,(H2,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FERFMNWEGJKJEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)CC2=CC=C(C=C2)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{[4-(Aminomethyl)phenyl]methyl}piperidine-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-tert-butylphenyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B2977244.png)

![Ethyl 3-({[4-(dimethylamino)phenyl]amino}sulfonyl)-1-benzothiophene-2-carboxylate](/img/structure/B2977249.png)

![2-[3-(3-methylbutoxy)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2977251.png)

![7-[(Tert-butoxy)carbonyl]-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid](/img/structure/B2977256.png)